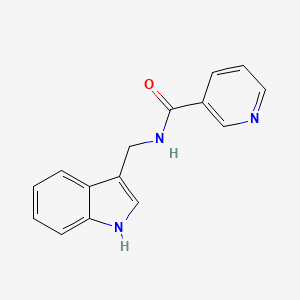

Nicotinamide, N-(3-indolylmethyl)-

Description

Structure

3D Structure

Properties

CAS No. |

63183-53-9 |

|---|---|

Molecular Formula |

C15H13N3O |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

N-(1H-indol-3-ylmethyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C15H13N3O/c19-15(11-4-3-7-16-8-11)18-10-12-9-17-14-6-2-1-5-13(12)14/h1-9,17H,10H2,(H,18,19) |

InChI Key |

ZXXWHZIZRFFPLA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CNC(=O)C3=CN=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Nicotinamide, N 3 Indolylmethyl

Overview of Synthetic Strategies

The synthesis of N-(3-indolylmethyl)nicotinamide is fundamentally based on the formation of an amide bond. This can be achieved through several established chemical and biochemical routes.

Formation of Amide Bond Linkage

The creation of the amide bond is a cornerstone of organic synthesis. In the context of N-(3-indolylmethyl)nicotinamide, this involves coupling an amine, specifically 3-(aminomethyl)indole (tryptamine), with a nicotinic acid derivative. Standard methods often employ activating agents to convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amine. Common activating reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. nih.govnih.gov

Alternative strategies include the use of phosphonium-based coupling reagents like (benzotriazol-1-yloxy)-tris(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP) or uronium-based reagents like (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU). nih.gov A more recent one-pot reaction has been developed for the N-acylation of nitrogen-containing heterocyclic compounds using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst system, which facilitates the efficient formation of amide bonds under mild conditions. asiaresearchnews.comtohoku.ac.jp

Enzymatic approaches offer a green alternative to traditional chemical methods. nih.gov Lipases, such as Novozym® 435 from Candida antarctica, have been successfully used to catalyze the amidation of nicotinic acid esters with various amines in environmentally friendly solvents like tert-amyl alcohol. nih.govrsc.org These biocatalytic methods can lead to high product yields under mild reaction conditions. nih.gov

Utilization of Indole (B1671886) and Nicotinamide (B372718) Precursors

The primary precursors for the synthesis of N-(3-indolylmethyl)nicotinamide are an indole derivative and a nicotinamide (or nicotinic acid) derivative. The indole component is typically tryptamine (B22526) or a protected form of it, providing the 3-(indolylmethyl) fragment. The nicotinamide portion is derived from nicotinic acid or one of its activated forms, such as an acyl chloride (nicotinoyl chloride) or an ester (e.g., methyl nicotinate). nih.gov

Specific Synthetic Approaches

While direct coupling of tryptamine and nicotinic acid is the most straightforward conceptual route, other elegant methods, such as the Curtius rearrangement, have been explored for the synthesis of related N-indolylamides.

Curtius Rearrangement of Indole-3-carboxazides

The Curtius rearrangement provides a powerful method for converting a carboxylic acid into an amine via an isocyanate intermediate. This has been effectively applied to the synthesis of N-(indol-3-yl)amides from indole-3-carboxylic acids. rsc.org The process involves the conversion of the carboxylic acid to a carboxazide, which then undergoes thermal or photochemical rearrangement to an isocyanate. The isocyanate is subsequently trapped by a nucleophile, in this case, a carboxylic acid, to form the desired amide. rsc.org

The synthesis of the key intermediate, indole-3-carboxazide, is typically achieved by treating the corresponding indole-3-carboxylic acid with a reagent like diphenylphosphorylazide (DPPA) in the presence of a base such as triethylamine (B128534) (Et₃N). rsc.org This initial step is highly efficient, with reported yields of up to 97%. rsc.org

The subsequent one-step conversion of the carboxazide to the N-(indol-3-yl)amide is achieved by heating the carboxazide with a carboxylic acid. Optimization studies have shown that refluxing the indole-3-carboxazide with the carboxylic acid and triethylamine in a suitable solvent can improve the yield of the final amide product. rsc.org An initial study reported a moderate yield of 39% for the reaction with propionic acid, which was achieved by refluxing the components together. rsc.org

The table below summarizes the reaction conditions for a representative synthesis.

| Step | Reagents & Conditions | Product | Yield (%) |

| 1 | Indole-3-carboxylic acid, Et₃N, CH₂Cl₂, rt, 15 min; then DPPA, rt, 1 h | Indole-3-carboxazide | 94-97 |

| 2 | Indole-3-carboxazide, Propionic acid, Et₃N, Reflux | N-(indol-3-yl)propanamide | 39 |

| Table based on data from Reekie et al. rsc.org |

The Curtius rearrangement approach has been demonstrated to be versatile, accommodating a range of substrates. rsc.org The reaction is effective for both alkyl and aryl carboxylic acids, allowing for the synthesis of a diverse library of N-(indol-3-yl)amides. rsc.org This indicates that nicotinic acid, an aryl carboxylic acid, would be a suitable substrate for this reaction.

Furthermore, the methodology is tolerant of substitutions on the indole ring itself. Both N-substituted (e.g., N-methyl) and the parent 1H-indole derivatives can be used as starting materials, expanding the scope of accessible final products. rsc.org This flexibility is crucial for creating derivatives with varied electronic and steric properties.

| Indole Precursor | Carboxylic Acid Type | Product Type |

| 1H-Indole-3-carboxylic acid | Alkyl carboxylic acid | N-(1H-indol-3-yl)alkanamide |

| 1H-Indole-3-carboxylic acid | Aryl carboxylic acid | N-(1H-indol-3-yl)benzamide derivative |

| N-Methyl-indole-3-carboxylic acid | Alkyl carboxylic acid | N-(1-methyl-indol-3-yl)alkanamide |

| N-Methyl-indole-3-carboxylic acid | Aryl carboxylic acid | N-(1-methyl-indol-3-yl)benzamide derivative |

| Table illustrating the substrate scope based on findings from Reekie et al. rsc.org |

Acylation of Aminoindoles (Historical Context and Challenges)

The acylation of aminoindoles, particularly at the 3-position, has been a subject of interest in organic synthesis. researchgate.net Friedel-Crafts acylation of free (NH) indoles is a direct approach, but it often results in low yields due to competition for substitution at the 1-position. researchgate.net Historically, the synthesis of 3-acylindoles has been approached through various methods, including the Vilsmeier-Haack reaction and reactions with α-oxocarboxylic acids. researchgate.net

A significant challenge in the acylation of aminoindoles lies in achieving regioselectivity. The indole nucleus has two potential sites for electrophilic attack: the C3 position and the nitrogen atom of the pyrrole (B145914) ring. bhu.ac.in Acetylation with acetic acid tends to occur at the C3 position, while using sodium acetate (B1210297) as a base can lead to N-acetylation. safrole.com The use of acetic anhydride (B1165640) can result in the formation of 1,3-diacetylindole. safrole.com

Exploration of Catalytic Strategies for Indole Derivatives

To overcome the challenges of traditional acylation methods, various catalytic strategies have been explored for the synthesis of indole derivatives. Palladium-catalyzed reactions have shown significant promise. For instance, an efficient method for the synthesis of 3-acylindoles from free (N-H) indoles and nitriles has been developed using a Pd(OAc)2/2,2'-bipyridine system. nih.gov Another palladium-catalyzed approach involves the C2-acylation of indoles, which can be achieved with good yields and a wide tolerance of functional groups. researchgate.net

Challenges and Limitations in Synthesis

Instability of Intermediates

The synthesis of N-(3-indolylmethyl)nicotinamide can be hampered by the instability of key intermediates. For example, 3-aminomethylindole derivatives can be prone to degradation. nih.gov The indole nucleus itself can be sensitive to strong acidic conditions, which can lead to polymerization. bhu.ac.in This necessitates the use of milder, often non-acidic, reaction conditions for modifications like nitration. bhu.ac.in

Reported Low Yields

Low yields are a recurring issue in the synthesis of certain indole derivatives. researchgate.net For instance, the direct Friedel-Crafts acylation of unprotected indoles often suffers from poor yields. researchgate.net The synthesis of nicotinic acid, a precursor to nicotinamide, through traditional chemical methods can also result in modest yields, typically between 80% and 90%. nih.govfrontiersin.org

Formation of By-products (e.g., Bis-urea Derivatives)

The formation of unwanted by-products is another significant challenge. In the context of acylation, the competing reaction at the N1 position of the indole ring is a common source of by-products. researchgate.net While not specifically mentioning bis-urea derivatives in the context of Nicotinamide, N-(3-indolylmethyl)- synthesis, the formation of complex product mixtures is a known issue in reactions such as the chloroacetylation of indoles under basic conditions. researchgate.net

Strategies for Expanding Chemical Space and Libraries

To explore the biological potential of indole-containing molecules, strategies for expanding the chemical space and generating libraries of derivatives are crucial. mdpi.comsigmaaldrich.com One approach is the "complexity-to-diversity" strategy, which utilizes complex and diverse natural product scaffolds as starting points for generating new, structurally unique compounds through reactions like ring expansion, contraction, and cleavage. mdpi.com

Another powerful method is diversity-oriented synthesis (DOS), which allows for the construction of small-molecule libraries with natural product-like scaffolds from simpler starting materials through efficient and divergent synthetic transformations. mdpi.com This has been successfully applied to create an 847-member library of skeletally complex natural product-like compounds. mdpi.com Fragment-based approaches, including fragment growing and linking, have also been employed to design novel inhibitors for specific biological targets. nih.gov

N-Substitution Post-Synthesis

Following the synthesis of the core N-(3-indolylmethyl)nicotinamide structure, the indole nitrogen atom presents a key site for further functionalization. This N-substitution can be a valuable strategy to modulate the molecule's physicochemical properties and biological activity. Classical methods for indole N-alkylation often involve the use of a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. rsc.org This approach, while effective, can be limited by the toxicity of the reagents and the sensitivity of certain substrates to the strongly basic conditions. rsc.org

More contemporary and milder methods for N-alkylation of indoles have been developed. For instance, iridium-catalyzed tandem dehydrogenation of N-heterocycles and alcohols offers a greener alternative for N-alkylation in water. organic-chemistry.org Another approach involves a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence, which is rapid and utilizes readily available starting materials. rsc.org Furthermore, copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles provides an efficient route to N-alkylated indoles. researchgate.net

In addition to alkylation, N-acylation of the indole ring can be achieved. Chemoselective N-acylation of indoles can be accomplished using thioesters as a stable acyl source, offering good functional group tolerance. rsc.org

The choice of substitution on the indole nitrogen can significantly impact the molecule's properties. For example, the introduction of a benzyl (B1604629) group at the N1 position of indole derivatives has been explored in the development of antagonists for nicotinic acetylcholine (B1216132) receptors. rsc.org

Design of Functionalized Analogues

The design of functionalized analogues of N-(3-indolylmethyl)nicotinamide can be approached by modifying either the nicotinamide or the indole moiety, or both. This strategy aims to explore the structure-activity relationship (SAR) and optimize the compound for a specific biological target.

Modification of the Nicotinamide Moiety:

The nicotinamide core can be altered in several ways. For instance, the substitution pattern on the pyridine (B92270) ring can be modified. The synthesis of various nicotinamide derivatives often starts from nicotinic acid, which can be activated, for example, by conversion to an acyl chloride, and then reacted with a desired amine. nih.gov This allows for the introduction of a wide range of substituents onto the amide nitrogen.

Furthermore, the design of novel nicotinamide derivatives has been a key strategy in the development of inhibitors for various enzymes, such as succinate (B1194679) dehydrogenase and histone deacetylases. nih.govrsc.org In these studies, different scaffolds are attached to the nicotinamide core to explore interactions with the target protein. nih.govrsc.org

Modification of the Indole Moiety:

The indole ring offers multiple positions for functionalization. As discussed, the N1 position is a common site for substitution. Additionally, other positions on the indole ring can be modified. For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized to inhibit tubulin polymerization. rsc.org This demonstrates how modifications at the N1 position of the indole and the introduction of other heterocyclic moieties can lead to potent bioactive compounds. rsc.org

Nature-inspired remodeling of (aza)indoles has also been used as a strategy to create meta-aminoaryl nicotinates, effectively conjugating a vitamin B3 scaffold to (hetero)arylamines. nih.gov This approach highlights the potential for significant skeletal rearrangement to generate novel analogues. nih.gov

The following table summarizes a selection of designed and synthesized nicotinamide and indole derivatives that illustrate the potential for creating functionalized analogues of N-(3-indolylmethyl)nicotinamide.

| Compound Class | Synthetic Strategy | Key Findings/Applications |

| N-(Thiophen-2-yl) Nicotinamide Derivatives | Splicing of nicotinic acid and thiophene (B33073) moieties. | Fungicidal activity against cucumber downy mildew. mdpi.com |

| Nicotinamide Derivatives with Diaryl-amine Scaffold | Introduction of a substituted diarylamine group to the nicotinamide core. | Succinate dehydrogenase inhibitors with fungicidal activity. nih.gov |

| 1-(1-Benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium Iodides | N-benzylation of the indole ring followed by quaternization. | Competitive antagonists for human nicotinic acetylcholine receptors. rsc.org |

| N-((1-Methyl-1H-indol-3-yl)methyl)acetamide Derivatives | Synthesis of acetamides from N-methylated indole-3-methanamine. | Inhibition of tubulin polymerization with anti-proliferative activity. rsc.org |

Based on a comprehensive search of available scientific literature, there is no information regarding the specific chemical compound "Nicotinamide, N-(3-indolylmethyl)-" and its mechanisms of action at the molecular and cellular levels.

The provided outline requests detailed research findings on topics including molecular targets, ligand-enzyme binding interactions, influence on cellular energy metabolism, and modulation of cellular signaling pathways. Unfortunately, no published studies, data tables, or research findings corresponding to "Nicotinamide, N-(3-indolylmethyl)-" could be identified to fulfill these requirements.

It is possible that "Nicotinamide, N-(3-indolylmethyl)-" is a novel or not widely studied compound, and therefore, information regarding its biological activity is not present in the public domain. Without any scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article as requested.

Mechanisms of Action at the Molecular and Cellular Levels for Nicotinamide, N 3 Indolylmethyl

Modulation of Cellular Signaling Pathways

Anti-inflammatory Pathways Modulation

The nicotinamide (B372718) structure is a potent modulator of inflammatory responses. Studies on nicotinamide and its derivatives show they can significantly inhibit the production and release of several key pro-inflammatory cytokines. nih.govnih.govnih.gov In in-vitro models, nicotinamide has demonstrated a dose-dependent inhibition of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), IL-6, and IL-8. nih.govnih.gov At a concentration of 40 mmol/l, the response of IL-1β, IL-6, and TNF-α was found to be reduced by over 95%. nih.gov This broad-spectrum cytokine inhibition suggests a potential role in managing inflammatory conditions. nih.govnih.gov The anti-inflammatory properties have been linked to the inhibition of enzymes like inducible NO synthase (iNOS) and the suppression of NF-κB signaling, a central pathway in inflammatory gene expression. nih.govresearchgate.net

| Cytokine | Effect of Nicotinamide Moiety | Reference |

| TNF-α | Potent Inhibition | nih.govnih.govnih.gov |

| IL-1β | Potent Inhibition (>95%) | nih.govnih.gov |

| IL-6 | Potent Inhibition (>95%) | nih.govnih.govnih.gov |

| IL-8 | Inhibition (~85%) | nih.govnih.gov |

Oxidative Stress Response Pathways

Nicotinamide plays a significant role in cellular defense against oxidative stress, primarily by influencing the levels of Nicotinamide Adenine (B156593) Dinucleotide (NAD+). mdpi.com NAD+ is a crucial coenzyme for redox reactions, and its availability is critical for protecting cells from damage induced by reactive oxygen species (ROS). mdpi.com Nicotinamide helps to alleviate oxidative stress by serving as a precursor for NAD+ synthesis, thereby boosting the cell's antioxidant capacity. mdpi.com Furthermore, nicotinamide has been shown to modulate autophagy, a cellular process for degrading and recycling damaged components, as a response to oxidative injury. mdpi.comnih.gov In some cellular models, nicotinamide treatment can decrease the expression of autophagy-related proteins that are upregulated during oxidative stress, suggesting a protective, stabilizing effect. mdpi.com The enzyme Nicotinamide N-methyltransferase (NNMT), which metabolizes nicotinamide, can also influence oxidative stress by suppressing the ROS-mediated AMPK-ULK1 pathway, thereby inhibiting stress-induced autophagy. nih.gov

Potential Interactions with Kinase Activity (analogous to nicotinamide)

Emerging research has identified nicotinamide as an inhibitor of multiple protein kinases, a function distinct from its classical roles in metabolism. nih.govnih.gov This inhibitory action on kinase cascades reveals a significant mechanism through which nicotinamide can modulate diverse cellular functions, including cell survival and differentiation. nih.gov For example, nicotinamide has been shown to act as an inhibitor of Rho-associated protein kinase (ROCK) and Casein Kinase 1 (CK1). nih.govnih.gov Moreover, specific nicotinamide derivatives have been designed as analogs of known kinase inhibitors, such as sorafenib, to target receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical in angiogenesis. nih.gov A kinase screen identified several other potential targets, including P38δ and MEK5, highlighting the broad potential of nicotinamide and its derivatives to modulate cellular signaling pathways. researchgate.net

| Kinase Target | Observed Effect of Nicotinamide/Derivatives | Reference |

| ROCK | Inhibition, leading to improved cell survival | nih.govnih.gov |

| Casein Kinase 1 (CK1) | Inhibition, influencing cell differentiation | nih.govnih.gov |

| VEGFR-2 | Inhibition by specifically designed derivatives | nih.gov |

| P38δ / MEK5 | Inhibition identified in kinase screening assays | researchgate.net |

Sirtuin Inhibitory Action and Associated Mechanisms

Nicotinamide is a well-established physiological inhibitor of sirtuins, a class of NAD+-dependent deacetylases that regulate key cellular processes like aging, transcription, and apoptosis. nih.govnih.gov The mechanism of inhibition is a form of product feedback. Sirtuins cleave NAD+ to yield deacetylated substrate, O-acetyl-ADP-ribose, and nicotinamide. 34.237.233 Nicotinamide then inhibits the sirtuin reaction by binding to a conserved pocket on the enzyme, which facilitates a "base exchange" reaction where the nicotinamide moiety of NAD+ is exchanged with the free nicotinamide. nih.govnih.gov This process effectively reverses the deacetylation reaction, preventing the release of the deacetylated product. nih.gov This inhibition is described as noncompetitive or showing apparent competition with the NAD+ cosubstrate. nih.govnih.gov34.237.233 This regulatory feedback allows sirtuin activity to be modulated by intracellular levels of nicotinamide. nih.gov

Effects on DNA Integrity and Repair Processes

The integrity of the cellular genome is maintained by a sophisticated network of DNA repair mechanisms, in which the nicotinamide moiety plays a critical role. Its primary influence is through its function as a precursor for the synthesis of NAD+. nih.gov NAD+ is the sole substrate for the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov Upon detecting DNA strand breaks, PARP-1 is activated and consumes NAD+ to synthesize branched polymers of ADP-ribose on itself and other nuclear proteins. nih.gov This process is essential for signaling and recruiting other DNA repair factors to the site of damage. By maintaining the cellular pool of NAD+, nicotinamide ensures that PARP-1 can function effectively, thereby enhancing the repair of DNA damage induced by agents like UV radiation. nih.govnih.gov Studies have shown that nicotinamide can increase the rate of excision repair and reduce the levels of DNA photolesions, such as cyclobutane pyrimidine dimers (CPDs) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8oxoG). nih.gov This enhancement of DNA repair capacity is concentration-dependent and requires the presence of functional repair pathways. bohrium.com

Regulation of Gene Transcription and Protein Expression

Nicotinamide and its metabolism can exert significant control over gene expression through epigenetic mechanisms. The enzyme Nicotinamide N-methyltransferase (NNMT) methylates nicotinamide, using S-adenosylmethionine (SAM) as the universal methyl donor. molecularmetabolism.comnih.gov Overexpression of NNMT can deplete the cellular pool of SAM, which is essential for histone and DNA methylation. nih.govnih.gov This "methyl overflow" can lead to specific epigenetic changes, such as increased histone H3K9 trimethylation (H3K9me3) and altered DNA methylation at the promoters of specific genes, including those related to the extracellular matrix like PRDM5 and collagens. nih.gov This demonstrates a direct link between nicotinamide metabolism and the epigenetic regulation of gene transcription. nih.gov Additionally, nicotinamide can influence gene expression by inhibiting sirtuins, which are histone deacetylases, thereby activating transcription factors like RUNX3. aacrjournals.org Furthermore, the expression of NNMT itself is regulated by transcription factors such as Stat3, indicating a feedback loop in cellular signaling. nih.gov

Immunomodulatory Properties

Beyond its direct anti-inflammatory effects through cytokine inhibition, the nicotinamide moiety possesses broader immunomodulatory properties. It can influence the cellular composition and function within microenvironments, such as that of a tumor. nih.gov For instance, in preclinical cancer models, nicotinamide treatment was associated with a significant decrease in immunosuppressive cells like tumor-associated macrophages and myeloid-derived suppressor cells. nih.gov This shift in the immune landscape can enhance anti-tumor responses. nih.gov The immunomodulatory effects are potent and have been observed in various in-vitro systems, underscoring the potential for nicotinamide derivatives to be used in therapies targeting inflammatory diseases and cancer. nih.govnih.gov The product of nicotinamide methylation, 1-methylnicotinamide (B1211872), may also contribute to these effects by modulating the activity of immune cells. oru.se

Insufficient Data Available for "Nicotinamide, N-(3-indolylmethyl)-"

Following a comprehensive search of publicly available scientific literature, there is insufficient specific data regarding the cellular and in vitro biological activities of the chemical compound Nicotinamide, N-(3-indolylmethyl)- .

The requested article, with its detailed outline focusing on antioxidant, anti-inflammatory, and anticancer properties, cannot be generated at this time due to the lack of dedicated research on this specific molecule. Scientific inquiry into the biological effects of a compound requires targeted studies, and such studies for "Nicotinamide, N-(3-indolylmethyl)-" are not present in the available literature.

While extensive research exists for the individual components of this molecule—Nicotinamide and various indole (B1671886) derivatives —extrapolating this information would not meet the requirement of focusing solely on the specified compound and would be speculative in nature. Adherence to scientific accuracy and the strict constraints of the request is not possible without direct experimental evidence for "Nicotinamide, N-(3-indolylmethyl)-".

Further research and publication of in vitro studies are necessary before a scientifically accurate article on the biological activities of this specific compound can be written.

Cellular and in Vitro Biological Activities of Nicotinamide, N 3 Indolylmethyl

Anticancer Research in In Vitro Models

Interaction with Targets Involved in Cancer Cell Proliferation and Survival

The nicotinamide (B372718) moiety of the compound is a precursor for NAD+ and a known inhibitor of several enzymes, including sirtuins and PARP1. nih.gov Research on nicotinamide (NAM) has demonstrated its ability to interfere with key signaling pathways that drive cancer cell proliferation. In pancreatic cancer cell lines, NAM has been shown to inhibit the activity of SIRT1 and decrease the expression of both SIRT1 and K-Ras/P-Akt, key components of a pathway that promotes tumorigenesis. nih.gov This inhibition leads to a dose-dependent reduction in cancer cell proliferation. nih.gov

Furthermore, in chronic lymphocytic leukemia (CLL) cells, nicotinamide can block proliferation by activating the p53/miR-34a/SIRT1 tumor suppressor network, particularly in cells with wild-type p53. nih.gov The enzyme that metabolizes nicotinamide, Nicotinamide N-methyltransferase (NNMT), is frequently upregulated in various cancers, including squamous cell carcinoma, breast cancer, and glioblastoma. nih.govnih.govmdpi.com Elevated NNMT levels are associated with poor prognosis and are believed to promote proliferation and invasion, suggesting that modulating nicotinamide metabolism is crucial for controlling cancer progression. nih.govnih.gov Therefore, a compound like Nicotinamide, N-(3-indolylmethyl)-, could potentially exert anti-proliferative effects by targeting these nicotinamide-sensitive pathways.

Cytotoxic Effects Towards Specific Cancer Cell Lines (e.g., Glioblastoma, Hepatocellular Carcinoma)

The constituent parts of Nicotinamide, N-(3-indolylmethyl)- suggest potential cytotoxic activity against specific cancer types.

Hepatocellular Carcinoma (HCC): Nicotinamide has demonstrated therapeutic effects against HCC in both in vivo and in vitro models. nih.gov It exerts cytotoxic effects by blocking the insulin-like growth factor-1 (IGF-1) pathway, which is crucial for cancer progression, and by modulating the balance between cell death and survival signals. nih.govresearchgate.net Studies on HepG2, a human HCC cell line, showed that nicotinamide treatment reduced cell survival. nih.govresearchgate.net The enzyme NNMT, which methylates nicotinamide, is also a significant factor in liver cancer, where it promotes the survival and proliferation of cancer cells. mdpi.comnih.gov Inhibiting NNMT is being explored as a therapeutic strategy for HCC. mdpi.com

Glioblastoma: In glioblastoma, metabolic reprogramming is a key feature, and the enzyme NNMT is consistently overexpressed compared to normal brain tissue. nih.gov NNMT is preferentially expressed in mesenchymal glioblastoma stem cells (GSCs), and targeting its expression leads to reduced cell proliferation and self-renewal. nih.gov While direct studies on Nicotinamide, N-(3-indolylmethyl)- are unavailable, the established role of nicotinamide metabolism in glioblastoma cell maintenance suggests that this compound could interfere with these processes. nih.gov Other research has indicated that activating M2 muscarinic receptors can induce cytotoxic and genotoxic effects in human glioblastoma cells, leading to apoptosis. nih.gov

Table 1: Summary of Cytotoxic Effects of the Nicotinamide Moiety on Cancer Cell Lines

| Cancer Cell Line | Observed Effects of Nicotinamide/NNMT Inhibition | Key Pathway(s) Implicated | Reference |

|---|---|---|---|

| Hepatocellular Carcinoma (HepG2) | Reduced cell survival, cytotoxic effects. | IGF-1, PKB, Nrf2 | nih.govresearchgate.net |

| Glioblastoma Stem Cells (GSCs) | Inhibition of NNMT reduces cell growth and self-renewal. | NNMT-mediated methyl donor metabolism, DNA hypomethylation. | nih.gov |

| Pancreatic Cancer Cells | Inhibition of proliferation. | SIRT1, Ras/Akt | nih.gov |

| Chronic Lymphocytic Leukemia (CLL) | Blocks proliferation. | p53/miR-34a/SIRT1 | nih.gov |

Induction of Cell Cycle Arrest and Apoptosis in Cancer Cells

Both the nicotinamide and indole (B1671886) components of the title compound have been independently shown to induce cell cycle arrest and apoptosis in various cancer cells.

Nicotinamide treatment of pancreatic cancer cells leads to significant apoptosis and causes cell cycle arrest in the G2/M phase. nih.gov In chronic lymphocytic leukemia (CLL) cells, nicotinamide promotes apoptosis by activating the p53 pathway and modulating downstream genes such as p21, NOXA, and BAX. nih.gov

Similarly, indole derivatives like Indole-3-carbinol (I3C) and N-methoxyindole-3-carbinol (NI3C) are known to inhibit the proliferation of human cancer cells. nih.gov I3C induces apoptosis in gastric cancer cells through the mitochondrial pathway, involving the release of cytochrome-c. nih.gov NI3C, a more potent inhibitor than I3C in colon cancer cells, causes an accumulation of cells in the G2/M phase, whereas I3C leads to arrest in the G0/G1 phase. nih.gov This suggests that Nicotinamide, N-(3-indolylmethyl)- could potentially combine these mechanisms to effectively halt cell cycle progression and trigger programmed cell death in cancer cells.

Sirtuin Inhibition in Cancer Cell Lines

Nicotinamide is a well-established non-competitive inhibitor of sirtuins (SIRTs), a class of NAD+-dependent deacetylases. nih.govijmio.com Sirtuins, particularly SIRT1, are often overexpressed in cancer cells and play complex roles in tumorigenesis, including the regulation of cell senescence, DNA repair, and metabolism. ijmio.comnih.gov

In studies on pancreatic cancer, nicotinamide was found to significantly inhibit the activity of SIRT1. nih.gov Similarly, in chronic lymphocytic leukemia (CLL), nicotinamide inhibits the high levels of functional SIRT1 present in these cells, which contributes to its anti-proliferative and pro-apoptotic effects. nih.gov The inhibition of SIRT1 by nicotinamide is also being explored as a strategy to prevent the emergence of treatment resistance in chronic myeloid leukemia (CML), as SIRT1 promotes leukemogenesis and genetic mutations leading to drug resistance. ijmio.com Given that the nicotinamide moiety is fundamental to this inhibitory activity, Nicotinamide, N-(3-indolylmethyl)- is expected to function as a sirtuin inhibitor.

Antimicrobial Activity (as observed in related indole/isonicotinamide derivatives)

Indole derivatives, which form the core of the 3-indolylmethyl group, are recognized for their broad-spectrum antimicrobial properties. Numerous studies have demonstrated that synthetic indole derivatives are active against a wide variety of pathogenic microbes.

These compounds have shown significant in vitro activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA) and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. jddtonline.infonih.govnih.gov Antifungal activity has also been observed against species such as Candida albicans and Aspergillus niger. jddtonline.infonih.gov The mechanism of action for some of these derivatives involves the inhibition of essential metabolic pathways; for instance, certain indole compounds act as inhibitors of the bacterial enzyme FabI, which is critical for fatty acid synthesis. benthamdirect.com The consistent antimicrobial efficacy of indole derivatives suggests that Nicotinamide, N-(3-indolylmethyl)- may possess similar capabilities.

Table 2: Antimicrobial Spectrum of Related Indole Derivatives

| Microorganism | Type | Observed Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus (including MRSA) | Gram-positive Bacteria | Inhibitory/Antibacterial | jddtonline.infonih.govnih.gov |

| Escherichia coli | Gram-negative Bacteria | Inhibitory/Antibacterial | jddtonline.infonih.gov |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Inhibitory/Antibacterial | jddtonline.info |

| Candida albicans | Fungus | Inhibitory/Antifungal | jddtonline.infonih.gov |

| Aspergillus niger | Fungus | Inhibitory/Antifungal | jddtonline.info |

| Mycobacterium tuberculosis | Bacteria | Anti-tubercular | wjpsonline.com |

Effects on Cellular Differentiation and Metabolism in In Vitro Systems

Impact on Adipocyte Differentiation and Lipid Accumulation

The nicotinamide component of the title compound has been shown to play a role in regulating adipogenesis. In vitro studies using 3T3-L1 preadipocyte cells have demonstrated that nicotinamide inhibits their differentiation into mature adipocytes. nih.gov

This effect is closely linked to the activity of Nicotinamide N-methyltransferase (NNMT), the enzyme that methylates nicotinamide. The expression of NNMT is positively correlated with obesity, and its activity influences lipid metabolism. nih.govnih.gov Knocking down NNMT expression in 3T3-L1 cells reduces lipid accumulation and triglyceride content following induced differentiation. nih.gov This is accompanied by a decrease in the transcription of key adipocyte differentiation factors like PPARγ and C/EBPα, as well as genes involved in lipid metabolism. nih.gov Conversely, overexpression of NNMT promotes lipid accumulation. nih.gov These findings highlight the critical role of the nicotinamide structure in metabolic processes related to fat cell differentiation and lipid storage.

No Research Data Found for Nicotinamide, N-(3-indolylmethyl)- in the Context of Human Pluripotent Stem Cell Survival and Differentiation

Despite a comprehensive review of scientific literature, no studies detailing the cellular and in vitro biological activities of the chemical compound Nicotinamide, N-(3-indolylmethyl)- were identified. Specifically, there is no available research on its role in promoting cell survival and differentiation in human pluripotent stem cells.

Searches for scholarly articles and research data on "Nicotinamide, N-(3-indolylmethyl)-" did not yield any information regarding its effects on cellular processes, particularly those relevant to stem cell biology. The body of scientific work is silent on the potential for this specific compound to influence cell survival, proliferation, or differentiation pathways in any cell type, including human pluripotent stem cells.

Consequently, it is not possible to provide an article with detailed research findings, data tables, or an analysis of its biological activities as requested. The absence of data prevents any scientifically accurate discussion of its potential mechanisms of action or comparison to other compounds.

It is important to distinguish "Nicotinamide, N-(3-indolylmethyl)-" from the well-researched compound nicotinamide , the amide form of vitamin B3. While extensive research has been published on nicotinamide's role in stem cell biology, these findings are not applicable to the structurally distinct compound specified in the query.

Structure Activity Relationship Sar Studies of Nicotinamide, N 3 Indolylmethyl and Analogues

Identification of Key Pharmacophores and Structural Features

The fundamental structure of Nicotinamide (B372718), N-(3-indolylmethyl)- consists of three key components: the indole (B1671886) ring system, the nicotinamide moiety, and the linker connecting them. Each of these plays a distinct and critical role in the molecule's interaction with its biological targets.

The indole nucleus is a prevalent scaffold in many biologically active natural and synthetic compounds. nih.gov In the context of NNMT inhibitors, the indole ring of Nicotinamide, N-(3-indolylmethyl)- analogues often occupies a specific pocket in the enzyme's active site. mdpi.com The nature and substitution of this ring system can significantly influence the compound's inhibitory potency and selectivity. For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, substitutions on the indole ring were found to be critical for their antagonist activity. researchgate.net Specifically, substitutions at position 7 of the indole ring were more favorable than at position 4. researchgate.net The indole ring's ability to participate in various non-covalent interactions, such as hydrophobic interactions and hydrogen bonding (via the NH group), is a key determinant of its contribution to binding affinity. nih.gov

The linkage between the indole ring and the nicotinamide moiety is not merely a spacer but plays an active role in orienting the two key pharmacophores correctly within the enzyme's active site. In some NNMT inhibitors, a piperazine (B1678402) ring acts as a replacement for the ribose moiety of the natural co-substrate S-adenosyl-homocysteine (SAH), connecting the indole-like portion to the nicotinamide-like portion. mdpi.com The nature and conformation of this linker are critical, as even minor changes can lead to a substantial loss of potency. For example, replacing a piperazine linker with other heterocyclic systems like piperidine, azetidine, pyrrolidine, or homopiperazine (B121016) resulted in a significant reduction in NNMT inhibitory activity. mdpi.com This underscores the precise spatial and electronic requirements of the linker for optimal biological activity.

Impact of Structural Modifications on Biological Activity

Systematic modifications of the core structure of Nicotinamide, N-(3-indolylmethyl)- have provided valuable insights into the SAR of this class of compounds. These modifications include altering substitution patterns on the aromatic rings and modifying the linker, all of which can have a profound impact on biological activity and target binding.

The introduction of various substituents on the aromatic rings of these molecules has been extensively studied to optimize their inhibitory potential.

Phenyl Ring Substitution: In analogues where a phenyl group is present, its substitution pattern is a key determinant of activity. For example, in a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, aryl halogen substitution significantly influenced potency. Changing a chloro group to a bromo group increased antagonist potency at the α3β4*-nAChR, while a fluoro substitution slightly decreased it. nih.gov In another study on NNMT inhibitors, a para-methoxy-phenyl group was found to provide a very good fit into the nicotinamide binding pocket. mdpi.com

Indole Ring Substitution: As mentioned earlier, the position of substituents on the indole ring is crucial. Studies have shown that substitution at position 7 of the indole ring is often the most favorable for activity, while substitution at position 4 is the least favorable. researchgate.net The type of substituent also matters; fluorine-substituted derivatives have been found to be more potent than their chlorine-substituted counterparts in certain series. researchgate.net

The following table summarizes the effects of different substituents on the phenyl ring of various analogues on their biological activity:

| Analogue Series | Substituent | Position | Effect on Activity | Reference |

| 2-(substituted phenyl)-3,5,5-trimethylmorpholines | Bromo | Aryl | ~2-fold increase in antagonist potency at α3β4-nAChR | nih.gov |

| 2-(substituted phenyl)-3,5,5-trimethylmorpholines | Fluoro | Aryl | Slight decrease in antagonist potency at α3β4-nAChR | nih.gov |

| NNMT Inhibitors | Methoxy | para | Good fit in nicotinamide binding pocket | mdpi.com |

This table is interactive. You can filter and sort the data.

Structural modifications directly impact the binding affinity of the inhibitors to their target enzymes. The goal of these modifications is often to enhance this affinity, leading to more potent inhibition. For instance, the development of bisubstrate inhibitors for NNMT, which occupy both the nicotinamide and the S-adenosylmethionine (SAM) binding sites, has led to compounds with exceptionally high affinity. nih.gov In one study, systematic modifications of a lead inhibitor resulted in analogues with Ki values as low as 1.2 nM, demonstrating a significant enhancement in binding affinity. nih.gov

The binding orientation predicted by computational docking studies often correlates well with experimentally determined inhibitory concentrations (IC50 values). nih.govfigshare.com These studies reveal that potent inhibitors make multiple favorable contacts with the amino acid residues in the binding site. For example, the NH group of one inhibitor was shown to form a hydrogen bond with the side chain of Tyr20 and the main chain oxygen of Leu164 in hNNMT. mdpi.com

The table below illustrates the impact of structural modifications on the target binding affinity of selected NNMT inhibitors:

| Inhibitor | Modification | Target | Binding Affinity (Ki or IC50) | Reference |

| II559 | Systematic modifications of a lead bisubstrate inhibitor | NNMT | Ki = 1.2 nM | nih.gov |

| II802 | Systematic modifications of a lead bisubstrate inhibitor | NNMT | Ki = 1.6 nM | nih.gov |

| Compound 3-12 | Modification at N7 position of adenine (B156593) in a bisubstrate inhibitor | NNMT | IC50 = 47.9 ± 0.6 nM | nih.gov |

This table is interactive. You can filter and sort the data.

Modulating Selectivity for Specific Targets (e.g., Sirtuins)

Achieving selectivity for individual members of the seven-mammalian sirtuin family (SIRT1-SIRT7) is a primary objective in the development of therapeutic agents, as each isoform can have different, sometimes opposing, biological roles. nih.gov Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide array of cellular processes, and their dysregulation is linked to numerous diseases. nih.govresearchgate.net The parent compound, nicotinamide, is a known pan-sirtuin inhibitor, meaning it inhibits multiple sirtuin isoforms. nih.govnih.gov It functions through a feedback mechanism, binding to a conserved pocket in the enzyme's catalytic domain. nih.govnih.gov

Structure-activity relationship studies on analogues of Nicotinamide, N-(3-indolylmethyl)- aim to introduce chemical modifications that confer selectivity towards a specific sirtuin. This is typically achieved by systematically altering three main components of the molecule: the nicotinamide head, the indole tail, and the methylene (B1212753) linker. The goal is to exploit the subtle differences in the topology and amino acid composition of the binding sites across the sirtuin family.

Research into various classes of sirtuin inhibitors has demonstrated that even minor structural changes can lead to significant shifts in selectivity. For example, in studies on SIRT7 inhibitors, optimization of different positions on a core scaffold resulted in compounds with varying potencies. researchgate.net Similarly, for analogues of Nicotinamide, N-(3-indolylmethyl)-, modifications might include:

Substitution on the Indole Ring: Adding electron-withdrawing or electron-donating groups at various positions of the indole moiety can alter the electronic properties and steric profile of the molecule, potentially favoring interaction with the unique residues of one sirtuin isoform over another.

Modification of the Nicotinamide Moiety: While the carboxamide group is often crucial for binding, altering its position or replacing it with bioisosteres could modulate binding affinity and selectivity.

Varying the Linker: Changing the length or rigidity of the linker between the indole and nicotinamide rings can adjust the orientation of the two key pharmacophores, allowing for an optimal fit in the target-specific binding pocket.

The following interactive table illustrates hypothetical SAR data for analogues, demonstrating how specific substitutions could influence selectivity between SIRT1 and SIRT2, two of the most studied sirtuin isoforms.

| Compound ID | Indole Substitution | Nicotinamide Modification | Linker Modification | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | Selectivity (SIRT1/SIRT2) |

| Parent | None | None | -CH₂- | 50 | 75 | 1.5 |

| Analogue A | 5-Fluoro | None | -CH₂- | 25 | 80 | 3.2 |

| Analogue B | None | 4-carboxamide | -CH₂- | 60 | 40 | 0.67 |

| Analogue C | 5-Fluoro | None | -CH₂CH₂- | 45 | 150 | 3.33 |

| Analogue D | 6-Methoxy | None | -CH₂- | 85 | 30 | 0.35 |

Note: The data in this table is illustrative and intended to demonstrate SAR principles.

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool for accelerating the drug discovery process, providing deep insights into the structure-activity relationships of compounds like Nicotinamide, N-(3-indolylmethyl)-. nih.gov These methods allow for the prediction of binding interactions and the development of models that correlate a compound's structure with its biological activity before undertaking costly and time-consuming synthesis.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org In the context of Nicotinamide, N-(3-indolylmethyl)-, docking simulations are performed to visualize how it and its analogues fit into the catalytic site of different sirtuin isoforms.

The process involves docking the ligand into the nicotinamide-binding site (often called the C-pocket) of the sirtuin enzyme. nih.govresearchgate.net Crystal structures show that the carboxamide group of nicotinamide is anchored by hydrogen bonds to the backbone of a conserved isoleucine and the side chain of a conserved aspartic acid. nih.gov Docking studies with analogues aim to replicate these key interactions. The indole moiety typically occupies an adjacent hydrophobic pocket, where π-stacking interactions with aromatic residues like phenylalanine can contribute significantly to binding affinity.

A robust correlation between the docking scores (which estimate binding affinity) and the experimentally determined inhibitory concentrations (IC₅₀ values) can validate the binding model and provide confidence in its predictive power for new, unsynthesized analogues. nih.gov

Table of Predicted Binding Interactions for Nicotinamide-Based Inhibitors in Sirtuins

| Interaction Type | Ligand Moiety | Sirtuin Residue (Typical) | Importance |

| Hydrogen Bond | Carboxamide Oxygen | Isoleucine (backbone NH) | High |

| Hydrogen Bond | Carboxamide Nitrogen | Aspartate (side chain COO⁻) | High |

| π-Stacking | Pyridine (B92270) Ring | Phenylalanine | Medium |

| Hydrophobic Interactions | Indole Ring | Leucine, Valine, Proline | Medium |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For sirtuin inhibitors, QSAR models are built to understand the physicochemical properties that govern their potency. excli.de

The process begins by calculating a set of molecular descriptors for each analogue in a series. These descriptors quantify various aspects of the molecule, such as its electronic properties (e.g., charge, electronegativity), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP). excli.de Then, statistical methods, such as multiple linear regression (MLR), are used to generate a mathematical equation that relates a selection of these descriptors to the observed biological activity (e.g., pIC₅₀, the negative logarithm of the IC₅₀ value). nih.govexcli.de

For example, a simplified QSAR equation might look like: pIC₅₀ = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Studies on various sirtuin inhibitors have successfully used QSAR to identify key structural requirements for activity. nih.govrsc.org For instance, models have revealed that descriptors related to charge distribution and electronegativity can be highly influential for the bioactivity of sirtuin modulators. excli.de These models, once validated, can be used to predict the activity of novel, rationally designed compounds, thereby guiding synthetic efforts toward more potent molecules. nih.govnih.gov

Metabolic Pathways and Biotransformation of Nicotinamide, N 3 Indolylmethyl

General Metabolic Fate in Biological Systems

Once introduced into a biological system, Nicotinamide (B372718), N-(3-indolylmethyl)- is likely subjected to enzymatic cleavage, separating the nicotinamide and the 3-indolylmethyl groups. The subsequent metabolic fate of each component would then follow their respective, well-characterized pathways. Nicotinamide is a vital component of cellular metabolism, primarily serving as a precursor for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+). nih.gov Its metabolic routing can lead to either NAD+ synthesis or its methylation to 1-methylnicotinamide (B1211872) (MeNAM). nih.gov The source of nicotinamide, whether from cellular import or from the breakdown of NAD+, can influence its metabolic destination. nih.gov

The indole (B1671886) moiety, on the other hand, is a product of tryptophan catabolism by gut bacteria and is absorbed into the body. nih.gov Its primary route of metabolism involves oxidation by cytochrome P450 enzymes, leading to various metabolites that are then excreted. nih.gov

Enzymatic Biotransformations

The biotransformation of Nicotinamide, N-(3-indolylmethyl)- is anticipated to be carried out by specific enzyme systems that act on its nicotinamide and indole components.

Role of Nicotinamide N-Methyltransferase (NNMT) in Methylation

The nicotinamide portion of the molecule is a substrate for the enzyme Nicotinamide N-methyltransferase (NNMT). nih.gov NNMT is a key enzyme in the metabolism of nicotinamide and related compounds, catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the nitrogen atom of the nicotinamide ring. wikipedia.orgwikipedia.org This reaction yields S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (MNA). nih.govnih.gov

The activity of NNMT is significant in regulating the cellular levels of nicotinamide and has been implicated in various metabolic processes and diseases. nih.govnih.gov Overexpression of NNMT has been linked to conditions such as obesity, type 2 diabetes, and various cancers. nih.govnih.govmdpi.com The enzyme is predominantly found in the liver and adipose tissue. wikipedia.orgnih.gov

The methylation of nicotinamide by NNMT is considered a crucial step in its catabolism and detoxification. By converting nicotinamide to MNA, the body can manage its levels, preventing potential feedback inhibition on enzymes that use NAD+.

Involvement of Cytochrome P450 Enzymes (as observed in indole derivatives)

The indole moiety of Nicotinamide, N-(3-indolylmethyl)- is expected to be metabolized by the cytochrome P450 (CYP450) superfamily of enzymes. nih.gov These enzymes are central to the metabolism of a wide array of xenobiotics and endogenous compounds. mdpi.com CYP450 enzymes, particularly those in the CYP1, CYP2, and CYP3 families, are responsible for Phase I metabolic reactions, which typically involve oxidation, reduction, or hydrolysis to increase the water solubility of compounds and facilitate their excretion. mdpi.com

Studies on the metabolism of indole have shown that CYP450 enzymes, such as P450 2A6, 2C19, and 2E1, are involved in its oxidation. nih.gov The initial step is often the hydroxylation of the indole ring to form indoxyl (3-hydroxyindole). nih.gov Indoxyl can then undergo further oxidation and dimerization to form pigments like indigo (B80030) and indirubin. nih.gov Other metabolites that can be formed include isatin, 6-hydroxyindole, and dioxindole. nih.gov Oxindole has been identified as a major, stable product of indole oxidation by several P450 enzymes. nih.gov

Interplay with Endogenous Metabolic Networks

The metabolic products of Nicotinamide, N-(3-indolylmethyl)- are expected to integrate into and influence existing metabolic pathways within the body.

Integration within Nicotinamide Metabolism Pathways

The nicotinamide released from the parent compound directly enters the nicotinamide salvage pathway. nih.gov This pathway is crucial for maintaining the cellular pool of NAD+, a coenzyme essential for numerous redox reactions and a substrate for various signaling enzymes like PARPs and sirtuins. Within the salvage pathway, nicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). nih.gov NMN is then adenylated to form NAD+.

Connection to Tryptophan Metabolism (via indole moiety)

The indole moiety of the compound links its metabolism to the broader network of tryptophan metabolism. nih.gov Tryptophan is an essential amino acid that is metabolized through several pathways, including the kynurenine (B1673888) pathway, which is the primary route for tryptophan degradation and leads to the de novo synthesis of nicotinamide. nih.govpsu.edu

The indole that is released from Nicotinamide, N-(3-indolylmethyl)- is also a product of tryptophan catabolism, primarily by the gut microbiota. nih.gov Therefore, the metabolism of the indole moiety from this compound would merge with the metabolic fate of dietary and microbially-produced indole. The oxidative metabolites of indole, generated by CYP450 enzymes, can have their own biological activities before being conjugated and excreted.

The interplay between the tryptophan-kynurenine pathway and the nicotinamide salvage pathway is a critical aspect of maintaining niacin nutrition. psu.edu While the body can synthesize nicotinamide from tryptophan, the efficiency of this conversion can be influenced by various factors. nih.gov

Analysis of Metabolites in Cellular Models

The investigation of the metabolic fate of Nicotinamide, N-(3-indolylmethyl)- in cellular models is crucial for understanding its mechanism of action and potential effects on cellular processes. Various established cell lines, such as those derived from human cancers, are valuable tools for such studies. For instance, cell lines like A2780 (ovarian cancer) and HCT-116 (colorectal cancer) have been utilized in metabolomics studies to investigate the effects of compounds that modulate nicotinamide metabolism. nih.gov

The analytical workflow for identifying and quantifying the metabolites of Nicotinamide, N-(3-indolylmethyl)- in cellular models typically involves incubating the cells with the compound, followed by the extraction of intracellular and extracellular metabolites. Advanced analytical techniques are then employed for their detection and characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique for metabolite analysis due to its high sensitivity and selectivity. It allows for the separation of complex mixtures of metabolites, followed by their identification based on their mass-to-charge ratio and fragmentation patterns. Both non-targeted and targeted LC-MS approaches can be applied. nih.gov A non-targeted approach aims to capture a broad snapshot of all detectable metabolites, while a targeted approach focuses on the quantification of specific, known metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for the analysis of volatile and thermally stable metabolites. nih.gov Derivatization is often required to increase the volatility of polar metabolites before GC-MS analysis.

The table below outlines a hypothetical experimental design for the analysis of Nicotinamide, N-(3-indolylmethyl)- metabolites in a cellular model.

| Parameter | Description |

| Cell Line | A549 (Human Lung Carcinoma) |

| Compound | Nicotinamide, N-(3-indolylmethyl)- |

| Incubation Time | 24, 48, and 72 hours |

| Sample Type | Cell lysates and culture medium |

| Extraction Method | Methanol/Water/Chloroform extraction |

| Analytical Technique | LC-MS/MS |

| Potential Metabolites | N-(3-indolylmethyl)-1-methylnicotinamide, Oxidized derivatives |

Further research using these cellular models and analytical techniques would be necessary to fully elucidate the metabolic pathways of Nicotinamide, N-(3-indolylmethyl)- and to identify its specific metabolites. The findings from such studies would provide valuable insights into its biochemical activity and its interactions with cellular metabolic networks.

The following table summarizes the potential key enzymes and resulting metabolites in the biotransformation of Nicotinamide, N-(3-indolylmethyl)-.

| Enzyme | Substrate | Potential Metabolite |

| Nicotinamide N-methyltransferase (NNMT) | Nicotinamide, N-(3-indolylmethyl)- | 1-methyl-N-(3-indolylmethyl)nicotinamide |

| Aldehyde Oxidase (Aox) | 1-methyl-N-(3-indolylmethyl)nicotinamide | Oxidized pyridone derivatives |

| Cytochrome P450 (e.g., CYP2E1) | Nicotinamide, N-(3-indolylmethyl)- | N-(3-indolylmethyl)nicotinamide N-oxide |

Analytical Methodologies for Research on Nicotinamide, N 3 Indolylmethyl

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for isolating Nicotinamide (B372718), N-(3-indolylmethyl)- from reaction mixtures, and for quantifying its concentration in analytical and biological samples. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) often depends on the required resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nicotinamide-related compounds. nih.govnih.gov Reversed-phase HPLC is typically the method of choice, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. This setup allows for the efficient separation of the relatively polar Nicotinamide, N-(3-indolylmethyl)- from less polar impurities or related metabolites.

The method involves injecting a sample into a column packed with small particles, and a liquid mobile phase is pumped through the column at high pressure. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For Nicotinamide, N-(3-indolylmethyl)-, detection is commonly achieved using a UV detector, as the indole (B1671886) and pyridine (B92270) rings exhibit strong absorbance in the UV spectrum, typically around 260 nm. nih.gov

A typical HPLC method would involve a gradient elution, where the composition of the mobile phase is changed over time to achieve optimal separation.

Table 1: Illustrative HPLC Gradient Program for Nicotinamide, N-(3-indolylmethyl)- Analysis

| Time (minutes) | % Mobile Phase A (e.g., 0.1% Formic Acid in Water) | % Mobile Phase B (e.g., Acetonitrile) |

|---|---|---|

| 0.0 | 95% | 5% |

| 15.0 | 5% | 95% |

| 20.0 | 5% | 95% |

| 20.1 | 95% | 5% |

This method allows for accurate and reproducible quantification, making it suitable for quality control during synthesis and for pharmacokinetic studies. nih.govmatec-conferences.org

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant evolution from conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. nih.gov UHPLC systems operate at much higher pressures (up to 15,000 psi) and use columns packed with smaller particles (typically sub-2 µm). nih.gov This reduction in particle size leads to a dramatic increase in separation efficiency.

For the analysis of Nicotinamide, N-(3-indolylmethyl)-, converting an HPLC method to a UHPLC method can reduce analysis times from 20-30 minutes to under 5 minutes without sacrificing resolution. This high-throughput capability is particularly advantageous in screening large numbers of samples, for instance, in metabolic stability studies or in the analysis of complex biological matrices. unl.edu The principles of separation and detection remain the same as in HPLC, but the enhanced performance makes UHPLC a superior choice for demanding applications. nih.gov

Spectroscopic Techniques for Characterization

Following separation, spectroscopic techniques are employed to confirm the identity and elucidate the structure of Nicotinamide, N-(3-indolylmethyl)-.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. researchgate.net For Nicotinamide, N-(3-indolylmethyl)-, ¹H-NMR provides detailed information about the number of different types of protons and their connectivity, while ¹³C-NMR reveals the carbon framework of the molecule.

In the ¹H-NMR spectrum, characteristic signals would be expected for the protons on the pyridine ring of the nicotinamide moiety and the indole ring. The methylene (B1212753) bridge protons (-CH₂-) connecting the two ring systems would appear as a distinct signal, and its coupling to the adjacent N-H of the amide would confirm the structure.

Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for Nicotinamide, N-(3-indolylmethyl)-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2-H | ~8.9 | ~150 |

| Pyridine C4-H | ~8.2 | ~135 |

| Pyridine C5-H | ~7.5 | ~123 |

| Pyridine C6-H | ~8.7 | ~148 |

| Methylene -CH₂- | ~4.8 | ~42 |

| Indole C2-H | ~7.2 | ~124 |

| Indole C4-H | ~7.6 | ~119 |

| Indole C5-H | ~7.1 | ~122 |

| Indole C6-H | ~7.1 | ~120 |

| Indole C7-H | ~7.4 | ~111 |

| Amide N-H | ~9.1 | - |

| Indole N-H | ~10.9 | - |

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule. bmrb.io

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like liquid chromatography (LC-MS), it provides high sensitivity and specificity for identifying and quantifying compounds in complex mixtures. nih.govmdpi.com

For Nicotinamide, N-(3-indolylmethyl)-, Electrospray Ionization (ESI) is a common ionization technique that would generate a protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS), for instance using a Time-of-Flight (TOF) or Orbitrap analyzer, can measure the mass of this ion with very high accuracy, allowing for the determination of the elemental formula and unambiguous confirmation of the compound's identity. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) is used to further confirm the structure by fragmenting the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule.

Table 3: High-Resolution Mass Spectrometry Data for Nicotinamide, N-(3-indolylmethyl)-

| Parameter | Value |

|---|---|

| Formula | C₁₅H₁₃N₃O |

| Calculated Exact Mass | 251.1059 g/mol |

| Observed [M+H]⁺ (HRMS) | 252.1132 |

| Major Predicted Fragments (m/z) | 130.0657 (Indolylmethyl cation), 123.0553 (Nicotinamide moiety) |

This detailed mass data, combined with chromatographic retention time, provides a very high level of confidence in the identification of the compound. massbank.eunih.gov

In Vitro Assay Development for Biological Activity Assessment

To investigate the biological effects of Nicotinamide, N-(3-indolylmethyl)-, various in vitro assays are developed. These assays are crucial for understanding the compound's mechanism of action and for screening its potential as a therapeutic agent. Given its structure, the compound would likely be evaluated for its interaction with enzymes that metabolize nicotinamide or are regulated by NAD⁺ levels.

One relevant target is Nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the methylation of nicotinamide. nih.gov An assay to screen for NNMT inhibition by Nicotinamide, N-(3-indolylmethyl)- could be developed. A common approach is a fluorescence-based assay. In such an assay, the activity of the NNMT enzyme is coupled to a reaction that produces a fluorescent signal. The ability of the test compound to inhibit the enzyme is measured by a decrease in fluorescence.

Table 4: Example of an In Vitro Enzyme Inhibition Assay Protocol

| Step | Procedure |

|---|---|

| 1. Reagent Preparation | Prepare assay buffer, recombinant human NNMT enzyme, substrates (Nicotinamide and SAM), and test compound (Nicotinamide, N-(3-indolylmethyl)-) at various concentrations. |

| 2. Incubation | In a 96-well plate, combine the enzyme, buffer, and test compound. Incubate for a short period to allow for binding. |

| 3. Reaction Initiation | Add the substrates to start the enzymatic reaction. |

| 4. Detection | After a set incubation time, add a detection reagent that reacts with a product of the enzymatic reaction (e.g., SAH) to generate a fluorescent signal. |

| 5. Measurement | Read the fluorescence intensity using a plate reader. |

| 6. Data Analysis | Calculate the percentage of inhibition for each concentration of the test compound and determine the half-maximal inhibitory concentration (IC₅₀) value. |

Such assays are essential for establishing structure-activity relationships (SAR) and for guiding the development of more potent and selective compounds. mdpi.combpsbioscience.com Similar principles can be applied to develop assays for other potential targets, such as sirtuins or PARPs, which are also involved in NAD⁺ metabolism. nih.gov

Enzyme Activity Assays (e.g., for Kinases, Sirtuins, NNMT)

Despite a thorough investigation, no specific research data or established protocols for testing the effect of Nicotinamide, N-(3-indolylmethyl)- on the activity of kinases, sirtuins, or Nicotinamide N-methyltransferase (NNMT) were found in the public domain. While numerous assay methodologies exist for these enzyme classes, their application to this particular compound has not been documented in the available scientific literature.

Cell-Based Assays (e.g., MTS assay for proliferation, apoptosis assays)

Similarly, searches for cell-based assay data for Nicotinamide, N-(3-indolylmethyl)- yielded no specific results. There is no available information from studies utilizing methodologies such as the MTS assay to assess its impact on cell proliferation or from apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays) to determine its effects on programmed cell death.

Due to the absence of specific research findings for Nicotinamide, N-(3-indolylmethyl)- in the searched literature, no data tables can be generated.

Compound Names

As no specific research data involving Nicotinamide, N-(3-indolylmethyl)- or any other related compounds were found in the context of the requested analytical methodologies, a table of compound names cannot be provided.

Q & A

Basic: What are the recommended synthetic routes for Nicotinamide, N-(3-indolylmethyl)-, and how can reaction efficiency be optimized?

Methodological Answer:

Nicotinamide derivatives are typically synthesized via coupling reactions. For N-(3-indolylmethyl) analogs, a common approach involves reacting chloromethylated polystyrene-divinylbenzene with indole-containing intermediates (e.g., N-(3-indolyl)L-methionine) under controlled conditions . Key parameters include:

- Catalyst selection : Use coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to improve yield.

- Temperature control : Reactions often proceed optimally at 60–80°C to balance kinetics and side-product formation.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures enhances purity .

Basic: How should researchers characterize the structural and physicochemical properties of Nicotinamide, N-(3-indolylmethyl)-?

Methodological Answer:

A multi-technique approach is critical:

- Spectroscopy :

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 214.1 for C₁₂H₁₁N₃O) .

- Thermal analysis : DSC to assess melting points and stability (decomposition >200°C typical for nicotinamides) .

Advanced: What experimental strategies can resolve contradictions in reported bioactivity data for Nicotinamide, N-(3-indolylmethyl)- analogs?

Methodological Answer:

Discrepancies in bioactivity (e.g., enzyme inhibition or metabolic effects) often arise from:

- Variability in assay conditions : Standardize NAD⁺-dependent enzyme assays (e.g., NNMT activity) using identical buffer pH (7.4), temperature (37°C), and substrate concentrations (1–10 µM nicotinamide) .

- Control experiments : Include positive controls (e.g., 5'-methylthioadenosine for NNMT) and negative controls (e.g., heat-inactivated enzymes) .

- Data normalization : Express results as % activity relative to vehicle-treated samples and validate with triplicate technical replicates .

Advanced: How can X-ray crystallography be applied to elucidate the binding mode of Nicotinamide, N-(3-indolylmethyl)- with target enzymes?

Methodological Answer:

- Crystallization : Co-crystallize the compound with target enzymes (e.g., NNMT) in 20–25% PEG 3350 and 0.1–0.2 M ammonium sulfate at 4°C .

- Data collection : Use synchrotron radiation (λ = 0.978 Å) for high-resolution (<2.0 Å) datasets.

- Refinement : Employ SHELXL for small-molecule refinement, focusing on occupancy adjustments for flexible indole moieties .

- Validation : Check ligand geometry with MolProbity and omit maps to confirm electron density fit .

Advanced: What analytical methods are suitable for detecting impurities or degradation products in Nicotinamide, N-(3-indolylmethyl)-?

Methodological Answer:

- HPLC-MS : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid in water/acetonitrile gradients. Monitor degradation products (e.g., hydrolyzed indole derivatives) via UV (254 nm) and MS/MS fragmentation .

- Forced degradation studies : Expose the compound to heat (60°C, 72 hr), acid (0.1 M HCl, 24 hr), and light (ICH Q1B guidelines) to identify labile functional groups .

- Quantification : Apply external calibration curves with reference standards (e.g., nicotinamide-N-oxide) for impurity profiling .

Advanced: How does Nicotinamide, N-(3-indolylmethyl)- influence NAD⁺ metabolism in cellular models, and how can this be experimentally validated?

Methodological Answer:

- Cell-based assays : Treat HepG2 or 3T3-L1 adipocytes with 10–100 µM compound for 24–48 hr. Measure NAD⁺/NADH ratios via colorimetric kits (e.g., Abcam ab65348) .

- Gene expression : Perform qPCR for NNMT and NAD⁺ salvage pathway genes (e.g., NAMPT) using SYBR Green and ∆∆Ct analysis .

- Metabolomics : Use LC-HRMS to quantify nicotinamide, 1-methylnicotinamide, and related metabolites in cell lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.